

1-(2-Chloropyridin-4-yl)ethanone CAS number

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Compound of Interest

Compound Name: 1-(2-Chloropyridin-4-yl)ethanone

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An In-depth Technical Guide to **1-(2-Chloropyridin-4-yl)ethanone**: Synthesis, Applications, and Experimental Protocols

Introduction

1-(2-Chloropyridin-4-yl)ethanone, registered under CAS Number 23794-15-2, is a pivotal heterocyclic building block in modern medicinal chemistry and synthetic organic chemistry.[1][2][3] Also known by synonyms such as 2-Chloro-4-acetylpyridine and 4-Acetyl-2-chloropyridine, this compound serves as a versatile intermediate for constructing more complex molecular architectures, particularly in the realm of drug discovery.[3][4] Its structure, featuring a pyridine ring substituted with a reactive chlorine atom at the 2-position and a ketone group at the 4-position, offers multiple sites for chemical modification. This guide provides an in-depth analysis of its properties, a validated synthesis protocol with mechanistic explanations, key applications, and essential safety protocols tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These attributes influence reaction conditions, solubility, purification strategies, and storage requirements. The key properties of **1-(2-Chloropyridin-4-yl)ethanone** are summarized below.

Property	Value	Source(s)
CAS Number	23794-15-2	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₆ ClNO	[3] [4]
Molecular Weight	155.58 g/mol	[3] [4]
Physical Form	Solid	
Melting Point	35-40 °C	
IUPAC Name	1-(2-chloropyridin-4-yl)ethanone	[4]
InChI Key	ZJCGPQZERFBGSM-UHFFFAOYSA-N	[4]
SMILES	<chem>CC(=O)C1=CC(=NC=C1)Cl</chem>	[4]

Synthesis and Mechanistic Insights

A reliable and high-yield synthesis is critical for the practical application of any chemical intermediate. The following protocol describes a common and effective method for preparing **1-(2-Chloropyridin-4-yl)ethanone** via a Grignard reaction, adapted from established procedures.[\[1\]](#)

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize **1-(2-Chloropyridin-4-yl)ethanone** from 2-chloro-N-methoxy-N-methylisonicotinamide (a Weinreb amide).

Materials:

- 2-chloro-N-methoxy-N-methylisonicotinamide
- Methylmagnesium bromide (3M solution in THF)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

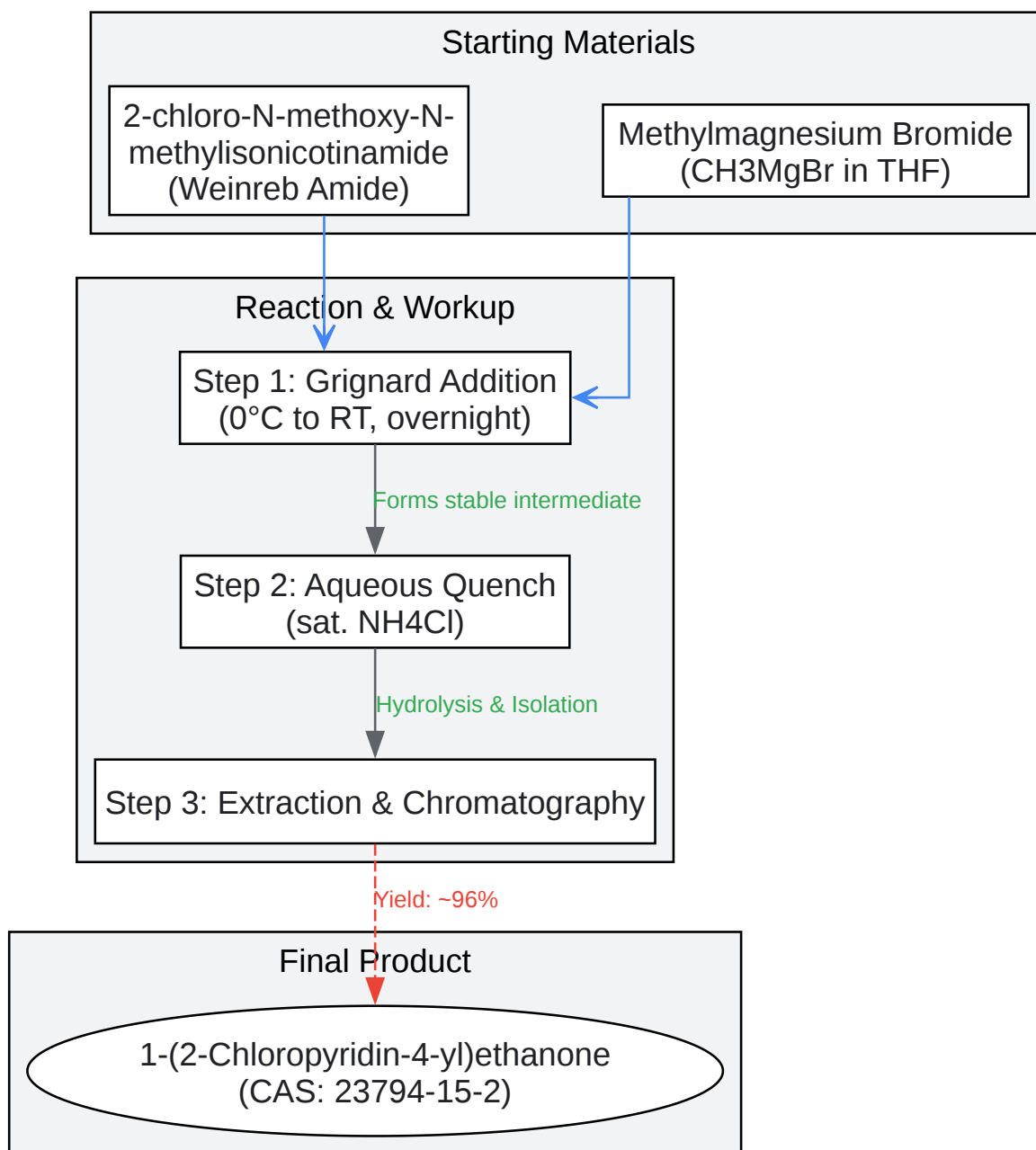
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-N-methoxy-N-methylisonicotinamide (10.0 g, 50 mmol) in anhydrous THF (50 mL).
- **Grignard Addition:** Cool the solution to 0 °C using an ice bath. Slowly add methylmagnesium bromide solution (50 mL, 150 mmol, 3.0 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
 - **Expert Insight:** The use of a Weinreb amide (N-methoxy-N-methylamide) is a deliberate choice to prevent over-addition of the Grignard reagent. The initial ketone product forms a stable chelated intermediate with the magnesium, which is unreactive towards further nucleophilic attack. This intermediate is hydrolyzed during the aqueous workup, ensuring a high yield of the desired ketone and preventing the formation of the tertiary alcohol byproduct.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight to ensure complete conversion.
- **Quenching:** Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. This step hydrolyzes the intermediate and neutralizes any excess Grignard reagent.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[\[1\]](#)

- Purification: Purify the resulting crude product by silica gel column chromatography to yield pure **1-(2-Chloropyridin-4-yl)ethanone**.[\[1\]](#)
 - Self-Validation & QC: The purity of the final product should be confirmed using techniques like TLC, NMR, and mass spectrometry. A successful synthesis will show a mass spectrometric analysis (ESI) with a peak at m/z : 156.0 $[M+H]^+$, confirming the correct molecular weight.[\[1\]](#)

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1-(2-Chloropyridin-4-yl)ethanone**.

Key Applications in Medicinal Chemistry

The true value of **1-(2-Chloropyridin-4-yl)ethanone** lies in its role as a versatile scaffold for drug development. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic

substitution (SNA_r), while the acetyl group provides a handle for a wide range of chemical transformations, such as condensations, reductions, and alpha-functionalizations.

A notable application is its use in the synthesis of pyrimidine derivatives that act as inhibitors of human SMG-1 (hSMG-1).[1] The hSMG-1 protein is a kinase involved in the nonsense-mediated mRNA decay (NMD) pathway, which has been identified as a potential therapeutic target in certain types of cancer. By using **1-(2-Chloropyridin-4-yl)ethanone** as a starting material, medicinal chemists can efficiently construct complex molecules designed to interact with the active site of this important biological target. The compound's structure is considered of interest for its potential to interact with various biological targets, making it a valuable entity in drug discovery pipelines.[5]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Identification:

- GHS Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.[4][6]
 - H315: Causes skin irritation.[4][6]
 - H319: Causes serious eye irritation.[4][6]
 - H335: May cause respiratory irritation.[4][6]

Recommended Precautions & PPE:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
- Personal Protective Equipment (PPE):

- Wear protective gloves (nitrile or neoprene), a lab coat, and tightly fitting safety goggles or a face shield.[7][9]
- Gloves must be inspected before use and disposed of properly after handling.[9]
- Handling:
 - Avoid breathing dust, fumes, or vapors.[4][7]
 - Wash hands and any exposed skin thoroughly after handling.[7][8]
 - Do not eat, drink, or smoke in the laboratory area.[7]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]
- Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

Conclusion

1-(2-Chloropyridin-4-yl)ethanone (CAS: 23794-15-2) is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, coupled with robust and high-yield synthesis routes, make it a reliable building block. For scientists and researchers in drug development, a thorough understanding of its reactivity, handling requirements, and synthetic applications is essential for leveraging its full potential in the creation of novel therapeutics.

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